molecular formula C18H21N3O5 B6082287 5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6082287
M. Wt: 359.4 g/mol
InChI Key: XCPRZXDLDIPCOK-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxazole Ring: This involves the reaction of an appropriate nitrile with an α-haloketone.

    Attachment of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.

    Final Coupling: The final step involves coupling the benzodioxole and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole ring.

    Reduction: Products may include reduced or ring-opened derivatives of the oxazole ring.

    Substitution: Products may include substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide: is similar to other compounds containing benzodioxole, morpholine, and oxazole rings.

    4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one: is one such compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c22-18(19-4-1-5-21-6-8-23-9-7-21)14-11-16(26-20-14)13-2-3-15-17(10-13)25-12-24-15/h2-3,10-11H,1,4-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRZXDLDIPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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